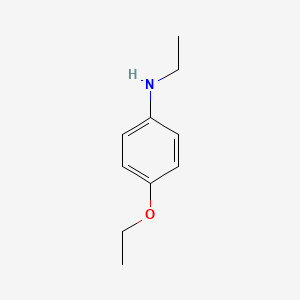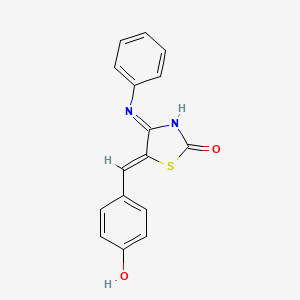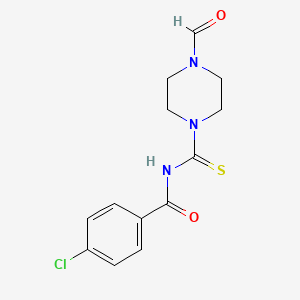
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20FN3O2S2 and its molecular weight is 393.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various derivatives with potential biological activities. For example, a study focused on synthesizing derivatives related to celecoxib, showing potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These derivatives, including sulfonamides, were evaluated for their biological activities, highlighting the versatility of the core structure in medicinal chemistry (Ş. Küçükgüzel et al., 2013).
Analytical Applications
Sulfonamide derivatives have been utilized in developing selective and sensitive detection techniques for various biological and environmental applications. A reaction-based fluorescent probe incorporating a sulfonamide group was designed for discriminating thiophenols over aliphatic thiols, demonstrating the compound's application in sensitive detection technologies (Z. Wang et al., 2012).
Anticancer and Antitumor Activities
Sulfonamide derivatives have been extensively studied for their anticancer and antitumor properties. For instance, mixed-ligand copper(II)-sulfonamide complexes were investigated for their DNA binding, cleavage, genotoxicity, and anticancer activities, showcasing the potential of sulfonamide-based compounds in cancer therapy (M. González-Álvarez et al., 2013). Another study highlighted the synthesis of novel pyrazole and thienopyrimidine derivatives with remarkable antitumor activity against breast cancer cells, further emphasizing the therapeutic potential of sulfonamide derivatives (H. M. Aly, 2009).
Computational Studies
Computational and theoretical studies have been conducted on sulfonamide molecules to understand their structural and electronic properties better. One such study focused on a newly synthesized sulfonamide molecule, providing insights into its stability and reactivity through computational methods, aiding in the design of more effective derivatives (P. Murthy et al., 2018).
Drug Development
Research has also been directed towards developing new drug candidates, with sulfonamides acting as selective inhibitors for specific enzymes or receptors. A study synthesized new sulfonamides as selective inhibitors for carbonic anhydrase IX and XII, showing promise as anticancer drug candidates due to their cytotoxic and enzyme inhibitory effects (H. Gul et al., 2018).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S2/c1-12-10-16(19)4-5-17(12)26(23,24)20-7-8-22-14(3)18(13(2)21-22)15-6-9-25-11-15/h4-6,9-11,20H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVVHENKGXDYQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCN2C(=C(C(=N2)C)C3=CSC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,4-dimethoxyphenyl)[4-(4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2957078.png)
![2-{[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2957079.png)




![4-((3-chlorobenzyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2957086.png)

![rac-2-chloro-1-[(1R,5R)-1-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-2-azabicyclo[3.2.0]heptan-2-yl]propan-1-one](/img/structure/B2957091.png)


![N-(4-methyl-1,3-thiazol-2-yl)-1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2957097.png)
